1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane

Catalog No.
S3470398
CAS No.
302912-37-4
M.F
C28H58O5Si6
M. Wt
643.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsil...

CAS Number

302912-37-4

Product Name

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane

IUPAC Name

cyclohexyl-[cyclohexyl-bis[[ethenyl(dimethyl)silyl]oxy]silyl]oxy-bis[[ethenyl(dimethyl)silyl]oxy]silane

Molecular Formula

C28H58O5Si6

Molecular Weight

643.3 g/mol

InChI

InChI=1S/C28H58O5Si6/c1-13-34(5,6)29-38(30-35(7,8)14-2,27-23-19-17-20-24-27)33-39(31-36(9,10)15-3,32-37(11,12)16-4)28-25-21-18-22-26-28/h13-16,27-28H,1-4,17-26H2,5-12H3

InChI Key

DUHRTKROMQPNOO-UHFFFAOYSA-N

SMILES

C[Si](C)(C=C)O[Si](C1CCCCC1)(O[Si](C)(C)C=C)O[Si](C2CCCCC2)(O[Si](C)(C)C=C)O[Si](C)(C)C=C

Canonical SMILES

C[Si](C)(C=C)O[Si](C1CCCCC1)(O[Si](C)(C)C=C)O[Si](C2CCCCC2)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
  • Material Science: Due to the presence of siloxane groups (Si-O-Si) in its structure, it is possible that this compound could be of interest for research in silicone-based materials. Siloxanes are known for their versatility and applications in areas like sealants, adhesives, and elastomers .
  • Organic Synthesis: The molecule contains dimethylvinylsilyloxy groups, which are a type of organosilicon functionality. This could potentially make it a useful precursor or intermediate for organic synthesis involving silicon-containing molecules. However, further research is needed to explore this possibility.

Finding More Information

Here are some ways to find more information on this specific compound:

  • Chemical Databases: Search for the compound's CAS number (302912-37-4) in scientific databases like SciFinder or Scopus. These databases might reveal recent publications or patents mentioning the compound.
  • Contact Suppliers: Companies like Sigma-Aldrich and Santa Cruz Biotechnology offer this compound. They might have technical data sheets or application notes associated with the product.

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane is a silicon-containing compound characterized by its unique structure that includes a disiloxane backbone and multiple dimethylvinylsilyloxy groups. Its chemical formula is C20H46O5Si6C_{20}H_{46}O_{5}Si_{6} and it has a molecular weight of approximately 643.27 g/mol. The compound features two cyclohexyl groups attached to the first carbon of the disiloxane chain, enhancing its hydrophobic properties and making it suitable for various applications in materials science and polymer chemistry .

Typical for siloxanes and organosilicon compounds:

  • Hydrolysis: In the presence of moisture, the siloxy bonds can hydrolyze, leading to the formation of silanol groups.
  • Condensation: The silanol groups can further condense to form siloxane linkages, which can modify the polymeric structure.
  • Cross-linking: Under specific conditions, such as heat or catalysts, the vinyl groups can participate in addition reactions with other unsaturated compounds, promoting cross-linking in polymer networks.

These reactions are significant in modifying the physical properties of materials incorporating this compound .

The synthesis of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane typically involves:

  • Formation of Disiloxane Backbone: Starting with appropriate silanes or siloxanes, a controlled hydrolysis-condensation reaction is employed to form the disiloxane structure.
  • Introduction of Dimethylvinylsilyloxy Groups: Dimethylvinylsilyl chloride or analogous reagents are reacted with the disiloxane backbone under basic conditions to introduce multiple vinyl functional groups.
  • Cyclohexyl Substitution: Cyclohexanol or cyclohexyl derivatives may be used to introduce cyclohexyl groups through nucleophilic substitution reactions.

These methods allow for precise control over the molecular architecture and functionalization of the compound .

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane finds applications in several fields:

  • Polymer Chemistry: It serves as a precursor for silicone-based polymers with enhanced mechanical properties.
  • Coatings: Its hydrophobic nature makes it suitable for water-repellent coatings and sealants.
  • Adhesives: The compound's ability to form strong bonds upon curing makes it valuable in adhesive formulations.
  • Biomedical Devices: Potential applications in drug delivery systems and biocompatible materials due to its silicon content.

These applications leverage its unique chemical properties and structural characteristics .

Interaction studies involving 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane are essential for understanding its compatibility with other materials. Research may focus on:

  • Compatibility with Polymers: Evaluating how this compound interacts with various polymer matrices during processing.
  • Chemical Stability: Assessing its stability under different environmental conditions (e.g., temperature and humidity).
  • Biological Interactions: Investigating how it interacts with biological tissues or fluids if used in medical applications.

Such studies are crucial for optimizing formulations and ensuring safety in applications .

Several compounds share structural characteristics with 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane. Here are some notable examples:

Compound NameStructureUnique Features
1,3-Dimethyl-1,1-bis(dimethylsiloxy)disiloxaneContains methyl groups instead of cyclohexylLower viscosity; used in lubricants
1-Cyclohexyl-1-(dimethylsiloxy)disiloxaneSimilar siloxane backboneFewer vinyl groups; used in coatings
TetraethoxysilaneSimple silicate structureUsed primarily as a precursor for silica gels

The uniqueness of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane lies in its combination of cyclohexyl substituents and multiple vinyl functionalities that enhance its applicability in diverse fields compared to these similar compounds .

Dates

Modify: 2023-08-19

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